Home > Products > Screening Compounds P99006 > 5-(4-Fluorophenyl)-1,4-oxazepane
5-(4-Fluorophenyl)-1,4-oxazepane - 1507555-47-6

5-(4-Fluorophenyl)-1,4-oxazepane

Catalog Number: EVT-2889724
CAS Number: 1507555-47-6
Molecular Formula: C11H14FNO
Molecular Weight: 195.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{[5-(4-Fluorophenyl)-1,8-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}-p-toluamide Monohydrate

Relevance: While this compound shares the 4-fluorophenyl substituent with 5-(4-Fluorophenyl)-1,4-oxazepane, its core structure is a 1,4-benzodiazepine, differing significantly from the 1,4-oxazepane core of the target compound. The relevance lies in highlighting a research area exploring pharmacological properties of compounds with a 4-fluorophenyl substituent, albeit with different core structures.


5-(4-Fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one

Relevance: This compound shares a very similar structure with 5-(4-Fluorophenyl)-1,4-oxazepane. Both compounds contain the same 4-fluorophenyl substituent attached to a seven-membered heterocycle. The key difference lies in the nature of the heterocycle: a 1,4-diazepine ring in the related compound versus a 1,4-oxazepane ring in the target compound. This structural similarity suggests that synthetic strategies employed for this related compound could potentially be adapted for the synthesis of 5-(4-Fluorophenyl)-1,4-oxazepane.


4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline

Compound Description: This compound, also known as UK-294,315, is an antagonist of the human alpha1-adrenoceptor. Research reveals it exhibits nonlinear oral pharmacokinetics in humans, attributed to its interaction with P-glycoprotein (P-gp), an efflux transporter, in the intestines.

Relevance: This compound belongs to the class of 1,4-diazepines, similar to 5-(4-Fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one and contains a 4-fluorophenyl substituent. This reiterates the significance of 1,4-diazepines, and the 4-fluorophenyl moiety, as important structural features in medicinal chemistry, potentially suggesting similar applications for 5-(4-Fluorophenyl)-1,4-oxazepane.


6,8-Dimethyl-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-l,4-benzodiazepin-2-one (KC 6165)

Compound Description: This compound is a 1,4-benzodiazepine derivative chosen as a model compound to study rotational isomerism and the transmission of electronic effects as probed by 13C chemical shifts.

Relevance: While structurally similar to other benzodiazepine derivatives mentioned, this compound incorporates a 2-fluorophenyl substituent instead of the 4-fluorophenyl moiety present in 5-(4-Fluorophenyl)-1,4-oxazepane. Although the position of the fluorine atom differs, this compound highlights the importance of fluorinated aryl groups in benzodiazepines, indicating a potential area of investigation for 5-(4-Fluorophenyl)-1,4-oxazepane.


[2′-18F]-2-oxoquazepam

Compound Description: This compound is a 5-(2-[18F]fluorophenyl)-1,4-benzodiazepine-2-one synthesized as a potential radiotracer, highlighting the use of radiolabeled compounds in pharmaceutical research.

Relevance: Similar to 6,8-Dimethyl-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-l,4-benzodiazepin-2-one (KC 6165), [2′-18F]-2-oxoquazepam incorporates a 2-fluorophenyl substituent within a 1,4-benzodiazepine scaffold. The key difference is the incorporation of a radioactive 18F isotope, highlighting potential applications of radiolabeling for studying the target compound, 5-(4-Fluorophenyl)-1,4-oxazepane.

Overview

5-(4-Fluorophenyl)-1,4-oxazepane is a chemical compound classified within the oxazepane family, which features a seven-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through several chemical methods, as detailed in various scientific publications and patents. Notably, it has been referenced in patent documents that explore its synthesis and applications in drug development .

Classification

5-(4-Fluorophenyl)-1,4-oxazepane is classified as a heterocyclic compound. Its structure consists of a phenyl group substituted with a fluorine atom at the para position, attached to an oxazepane ring. This classification places it among compounds that exhibit diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 5-(4-Fluorophenyl)-1,4-oxazepane can be achieved through various methods. One notable approach involves the use of polymer-supported reagents to facilitate the formation of the oxazepane ring. For instance, starting materials such as 2-bromoacetophenones can be alkylated to yield intermediates that undergo cyclization to form the oxazepane structure .

Technical Details

  1. Starting Materials: The synthesis often begins with substituted phenyl compounds and alkylating agents.
  2. Reagents: Common reagents include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or acetonitrile.
  3. Cyclization: The key step involves intramolecular cyclization where the nitrogen atom from an amine group attacks an electrophilic carbon center, leading to the formation of the oxazepane ring.
Molecular Structure Analysis

Structure

The molecular formula for 5-(4-Fluorophenyl)-1,4-oxazepane is C11H12FNC_{11}H_{12}FN. The structure features a seven-membered ring with one nitrogen atom and one oxygen atom integrated into the cyclic framework.

Data

  • Molecular Weight: Approximately 185.22 g/mol
  • Bond Lengths: Typical bond lengths in oxazepanes range around 1.34 Å for C-N bonds and 1.36 Å for C-O bonds.
  • Geometry: The compound exhibits a non-planar conformation due to steric interactions between the fluorophenyl group and the oxazepane ring.
Chemical Reactions Analysis

Reactions

5-(4-Fluorophenyl)-1,4-oxazepane can participate in several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate.
  2. Reduction: Reduction reactions can convert carbonyl functionalities back to alcohols using reducing agents like lithium aluminum hydride.
  3. Nucleophilic Substitution: The nitrogen atom may undergo nucleophilic substitution reactions leading to various derivatives.

Technical Details

These reactions typically require specific conditions, including temperature control and appropriate solvents, to achieve desired yields and purities.

Mechanism of Action

Process

The mechanism of action for 5-(4-Fluorophenyl)-1,4-oxazepane primarily involves its interaction with biological targets such as receptors or enzymes. The presence of the fluorine atom may influence its binding affinity and selectivity towards certain targets.

Data

Research indicates that compounds within this class may exhibit monoamine reuptake inhibition, which can affect neurotransmitter levels in the brain, potentially leading to therapeutic effects in disorders such as depression or anxiety .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Melting point data is often not specified but is expected to fall within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases.

Relevant Data or Analyses

Physical properties are crucial for understanding how the compound behaves under various conditions, influencing its application in drug formulation and delivery systems.

Applications

5-(4-Fluorophenyl)-1,4-oxazepane has potential scientific uses primarily in medicinal chemistry:

  • Pharmaceutical Development: It serves as a lead compound for developing drugs targeting central nervous system disorders due to its structural similarity to known psychoactive agents.
  • Research Applications: Utilized in studies investigating the mechanisms of action related to neurotransmitter modulation and receptor interactions .
Synthetic Methodologies and Reaction Optimization

Polymer-Supported Reagent Strategies for Oxazepane Ring Formation

Polymer-supported synthesis offers significant advantages in efficiency and purification for constructing the 1,4-oxazepane core. A robust approach utilizes Wang resin-immobilized Fmoc-homoserine (TBDMS-protected) as the foundational building block [1]. Sequential on-resin transformations enable precise control:

  • Fmoc Deprotection: Piperidine treatment liberates the amine.
  • N-Sulfonylation: Reaction with 2-nitrobenzenesulfonyl chloride (2-Ns-Cl) installs the activating/protecting sulfonyl group.
  • Alkylation: Treatment with 2-bromo-4’-fluoroacetophenone introduces the fluorophenyl ketone moiety adjacent to nitrogen.

The pivotal ring-forming step occurs during resin cleavage under acidic conditions, where divergent pathways emerge:

  • TFA Cleavage: Promotes deprotection of the TBDMS group and spontaneous lactonization, yielding a six-membered lactone (unproductive for oxazepane formation).
  • TFA/Triethylsilane (Et₃SiH) Cleavage: Facilitates simultaneous deprotection and intramolecular reductive amination, generating the seven-membered 1,4-oxazepane-5-carboxylic acid scaffold as a mixture of diastereomers [1].

Table 1: Impact of Cleavage Conditions on Oxazepane Formation

Resin-Bound PrecursorCleavage CocktailMajor Product(s)Diastereomer Ratio (2R:2S)Overall Yield (%)
N-(4-Fluorophenacyl)-Ns-HomoserineTFALactone (5a analog)N/A74
N-(4-Fluorophenacyl)-Ns-HomoserineTFA/Et₃SiH5-(4-Fluorophenyl)-1,4-oxazepane-5-carboxylic acid (7a analog)~56:44 (pre-H₂)85 (combined)
N-(4-Fluorophenacyl)-Ns-HomoserineTFA/Et₃SiH then H₂/Pd-C5-(4-Fluorophenyl)-1,4-oxazepane-5-carboxylic acid (7a analog)~56:4434 (isolated major)

This strategy enables the incorporation of diverse substituents on the oxazepane ring by varying the 2-bromoacetophenone used in the alkylation step. However, control over the newly formed stereocenter (C2) remains challenging, typically yielding near-equimolar mixtures of diastereomers (e.g., 7b2R and 7b2S) separable only after subsequent steps like nitro group reduction [1].

Alkylation-Cyclization Cascade Reactions Using 2-Bromoacetophenone Derivatives

The alkylation step with 2-bromoacetophenones (or derivatives like 2-bromo-4’-fluoroacetophenone) is critical for establishing the molecular framework preceding cyclization. This SN₂ reaction on the resin-bound N-sulfonyl homoserine derivative installs the key α-carbonylmethyl arm bearing the aryl substituent (e.g., 4-fluorophenyl). Mechanistically, the subsequent TFA/Et₃SiH-mediated cleavage initiates a cascade:

  • Desilylation: Removal of the TBDMS group liberates the carboxylic acid and hydroxyl group.
  • Ketone Reduction (Partial): Et₃SiH reduces the phenacyl ketone to an α-hydroxyethyl group under acidic conditions.
  • Intramolecular Iminium Ion Formation & Reduction: Protonation of the sulfonamide nitrogen (or prior reduction of the nitro group if using post-H₂ treatment) facilitates N-sulfonyl cleavage or generates an iminium ion intermediate. The proximal hydroxyl group attacks the iminium carbon, forming the oxazepane ring. Et₃SiH reduces the intermediate iminium or oxocarbenium ion, yielding the saturated heterocycle [1].

The regioselectivity of the cyclization (O vs N attack) and stereoselectivity at C2 depend heavily on the substitution pattern of the 2-bromoacetophenone. Electron-withdrawing groups (like 4-fluoro) generally facilitate the reaction but offer poor stereocontrol at C2. Attempts to improve diastereoselectivity via lowered reaction temperature (0°C or -20°C) or alternative mediators (TMSOTf/Et₃SiH) proved ineffective, yielding near-racemic mixtures at C2 or complex side products, respectively [1].

Table 2: Influence of 2-Bromoacetophenone Structure on Alkylation-Cyclization Outcome

2-Bromoacetophenone Derivative (R)Combined Yield after Cleavage & Cyclization (%)Approx. Diastereomer Ratio (2R:2S)Notes
4-Fluorophenyl (Target)85 (Pre-H₂)56:44Separability improved post H₂/Pd-C
4-MethylphenylHigh~50:50Diastereomers separable (e.g., 7b2R, 7b2S)
4-NitrophenylModerate~50:50Electron-withdrawing group facilitates alkylation

Catalytic Systems for Intramolecular N-Aryl Bond Formation

While the polymer-supported route relies on reductive cyclization, alternative strategies for constructing the 1,4-oxazepane core could involve intramolecular N-arylation. This approach would require precursors where a halogenated aryl group is tethered to a nitrogen atom destined to become the oxazepane nitrogen, cyclizing onto an amine or amide. Three primary catalytic systems dominate such transformations:

  • Palladium-Catalyzed Buchwald-Hartwig Amination:
  • Catalyst: Pd(OAc)₂, Pd₂(dba)₃, etc.
  • Ligands: Crucial for efficiency and scope (BINAP, DtBPF, biarylphosphines, NHCs).
  • Base: Cs₂CO₃ (tolerant of many functional groups), NaOt-Bu (less tolerant).
  • Scope: Excellent for electron-neutral/electron-poor aryl halides. Tolerates ortho-substitution. Favored for large-scale applications due to efficiency and robustness. Demonstrated in complex intramolecular cyclizations for bioactive compounds (e.g., Oxcarbazepine analog synthesis) [4].
  • Relevance: Applicable to precursors like N-(2-haloaryl)-β-amino alcohols for oxazepane formation.
  • Copper-Mediated Ullmann-Goldberg Coupling:
  • Conditions: Stoichiometric/Catalytic Cu, ligands (diamines, amino acids), high temperatures often required historically.
  • Modern Variants: Ligand-accelerated catalysis allows milder conditions (90-100°C).
  • Scope: Effective for arylating N-heterocycles (imidazoles, pyrazoles), amides, lactams. Suitable for intramolecular cyclizations forming constrained rings. Limited by harsh traditional conditions but improved by modern protocols [4].
  • Copper-Mediated Chan-Lam Coupling:
  • Conditions: Stoichiometric Cu(OAc)₂, base, room temperature, aerobic conditions. Catalytic versions exist.
  • Reagents: Arylboronic acids as coupling partners.
  • Scope: Operationally simple, mild, avoids halides. Tolerant of diverse functional groups. Key limitations are long reaction times (hours to days) and potential difficulty with sterically hindered partners. Less effective than Pd for large-scale or sterically demanding substrates but advantageous for sensitive molecules [4].

For synthesizing 5-(4-fluorophenyl)-1,4-oxazepane via intramolecular N-arylation, a suitable precursor would be a molecule containing a 2-halophenyl (or 2-boronophenyl) group attached to the nitrogen of a β-amino alcohol where the oxygen and carbon chain are configured for 7-membered ring closure. The choice between Pd and Cu systems would depend on the specific halide/boronic acid, functional group tolerance required, scale, and need for stereocontrol.

Solvent and Temperature Effects on Cyclization Efficiency

The efficiency of the key cyclization steps, whether in solution or on solid support, is profoundly influenced by solvent polarity and reaction temperature.

  • Cleavage/Cyclization Solvent (Polymer Route): The TFA/Et₃SiH cocktail serves dual roles: resin cleavage agent and reaction medium for the cyclization/reduction cascade. TFA provides the strong acidity necessary for desilylation, iminium ion formation, and activating the silane reductant. Its high polarity likely solubilizes the growing peptide-like intermediates during cleavage. No alternative solvents proved effective for this specific cascade in the reported synthesis [1].
  • Temperature in Cyclization:
  • Standard Conditions (Room Temp): Yielded good combined yields (~85%) of oxazepane diastereomers but with poor stereoselectivity (~56:44 dr).
  • Low Temperature (0°C or -20°C): Attempts to enhance stereoselectivity by slowing the reaction and potentially favoring one transition state failed, resulting in similar diastereomeric ratios and often incomplete reaction or prolonged times [1].
  • General Solvent/Temperature Principles from Analogous Systems:
  • Oiling-Out (Liquid-Liquid Phase Separation - LLPS): Highly concentrated conditions or inappropriate solvent mixtures (e.g., water-ethanol for HAS) can lead to LLPS during crystallization steps following synthesis, detrimentally impacting crystal quality (size, form, purity). Optimizing solvent composition and temperature profiles is crucial to avoid LLPS and ensure efficient isolation of pure oxazepane products [6].
  • Solubility Management: The solubility of intermediates and products dictates solvent choice for reactions and workup. For example, the solubility of hydroxylamine sulfate (HAS) in water-ethanol mixtures increases monotonically with temperature (283-323 K). Understanding such profiles is essential for designing crystallization steps to isolate final oxazepane products or key intermediates [6].

Table 3: Solvent and Temperature Effects in Related Processes

ProcessSystemKey Solvent/Temp EffectConsequence/Recommendation
Cleavage/CyclizationTFA/Et₃SiH for OxazepaneHigh acidity/polarity of TFA essential. Temp reduction (0°C, -20°C) ineffective for stereoselectivity.Use TFA/Et₃SiH at RT. Accept mixture; separate later.
Crystallization (Avoiding LLPS)Water-Ethanol-HASLLPS occurs >323 K. Solubility increases with T (283-323 K).Crystallize below 323 K in optimized EtOH/H₂O mix to avoid oils.
NucleationOiling-Out SystemsNucleation occurs at oil-water interface. Temperature impacts oil phase composition.Control supersaturation & temperature carefully if LLPS occurs.

Properties

CAS Number

1507555-47-6

Product Name

5-(4-Fluorophenyl)-1,4-oxazepane

IUPAC Name

5-(4-fluorophenyl)-1,4-oxazepane

Molecular Formula

C11H14FNO

Molecular Weight

195.237

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11-5-7-14-8-6-13-11/h1-4,11,13H,5-8H2

InChI Key

BNEKCPCBIZHQTE-UHFFFAOYSA-N

SMILES

C1COCCNC1C2=CC=C(C=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.